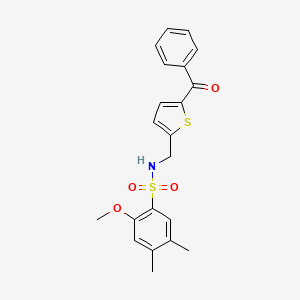
N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with potential biological activities, which can provide insights into the chemical class to which the compound belongs. These derivatives are synthesized for their potential as inhibitors of enzymes like kynurenine 3-hydroxylase , acetylcholinesterase , and HIF-1 pathway , as well as for their antimycobacterial , anti-HIV, and antifungal activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of an amine with benzenesulfonyl chloride in an aqueous solution, followed by various modifications to the parent molecule to yield a series of derivatives . For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride . Similarly, novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized by adding isothiocyanatobenzenesulfonamide to aromatic amines .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as crystallography to determine the arrangement of atoms within the molecule . For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen bonding, forming a three-dimensional network .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . These reactions can lead to changes in the molecular structure, which may affect the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, are crucial for their biological activity and pharmacological properties. For example, poor water solubility can necessitate the delivery of a compound in a formulation, as seen with a HIF-1 pathway inhibitor . The crystal structures of these compounds can also influence their physical properties, as seen with the different supramolecular architectures formed by C—H⋯πaryl and C—H⋯O interactions in the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide .
Aplicaciones Científicas De Investigación
Synthesis and Photodynamic Therapy Applications
Zinc Phthalocyanine Derivatives for Cancer Treatment : A study presented the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds were characterized for their photophysical and photochemical properties, revealing their potential as Type II photosensitizers for photodynamic therapy in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable candidates for this application (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Enzyme Inhibition Applications
Thiourea Derivatives Bearing Benzenesulfonamide for Antituberculosis : Research on thiourea derivatives bearing the benzenesulfonamide moiety demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. The study also explored the structure-activity relationship (SAR) and docking studies to emphasize the compounds' effectiveness (Ghorab et al., 2017).
Neurological Applications
5-HT6 Receptor Antagonists for Cognitive Enhancement : The compound SB-399885, which features a benzenesulfonamide structure, was studied for its role as a 5-HT6 receptor antagonist. This research highlighted its potential to improve cognitive functions, offering a promising approach for treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mecanismo De Acción
Target of action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific targets of “N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” would depend on the specific functional groups and their spatial arrangement in the molecule.
Propiedades
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-14-11-18(26-3)20(12-15(14)2)28(24,25)22-13-17-9-10-19(27-17)21(23)16-7-5-4-6-8-16/h4-12,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKOTMLZZHBPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

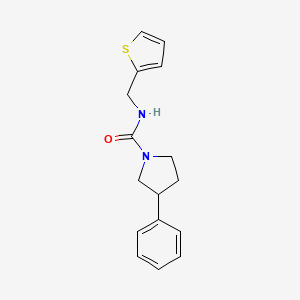
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)
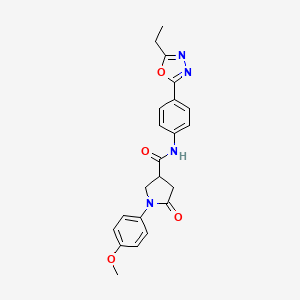

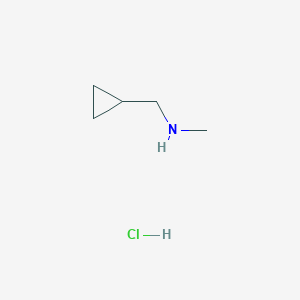

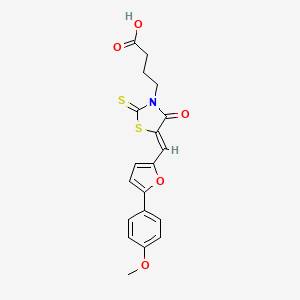
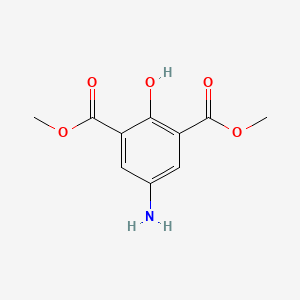
![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532598.png)
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

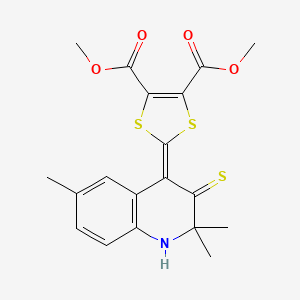
![2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2532603.png)